2-(3,4,5-Trifluorophenyl)ethanol
Overview
Description
“2-(3,4,5-Trifluorophenyl)ethanol” is a laboratory chemical . It is also referred to as (2,4,5-trifluorophenyl)methanol . It is an aryl fluorinated building block .
Synthesis Analysis
An efficient method for the synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate is demonstrated using biodegradable lactic acid at 160 °C . This method is simple, environmentally benign, and works for aromatic aldehyde containing electron-donating and electron-withdrawing groups .
Molecular Structure Analysis
The molecular structure of “2-(3,4,5-Trifluorophenyl)ethanol” can be represented by the formula C8H7F3O . More detailed information about its molecular structure can be found on PubChem .
Physical And Chemical Properties Analysis
“2-(3,4,5-Trifluorophenyl)ethanol” is a laboratory chemical with the molecular formula C8H7F3O . More detailed information about its physical and chemical properties can be found on PubChem .
Scientific Research Applications
Biocatalytic Synthesis
Development of Biocatalytic Processes : 2-(3,4,5-Trifluorophenyl)ethanol and its derivatives play a crucial role as intermediates in various synthetic processes. For instance, a practical enzymatic process was developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. This process involves ketoreductase-mediated bioreduction, demonstrating high conversion efficiency and product purity, and has potential for industrial applications due to its environmentally friendly nature (Guo et al., 2017).
Biocatalytic Preparation of Pharmaceutical Intermediates : Research has been conducted on the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a significant pharmaceutical intermediate. The asymmetric reduction of 4-(trifluoromethyl)acetophenone was developed using recombinant Escherichia coli cells, showcasing excellent enantioselectivity. This method offers a scalable and efficient approach for the production of this intermediate, highlighting the potential of biocatalysis in pharmaceutical manufacturing (Chen et al., 2019).
Chemical Synthesis and Catalysis
Catalytic Applications in Organic Synthesis : The use of 2-(3,4,5-Trifluorophenyl)ethanol derivatives in catalysis was explored in the synthesis of Rhenium(I) triscarbonyl complexes. These compounds exhibit unique properties, such as reversible binding of CO2 via a dearmomatization/rearomatization reaction sequence, suggesting their potential application in CO2 capture and storage technologies (Stichauer et al., 2017).
Microwave Irradiation in Catalysis : The catalytic activity of tris(3,4,5-trifluorophenyl)borane was enhanced using microwave irradiation. This method enabled effective hydroboration of alkenes and alkynes, which was not achievable under conventional conditions. This research indicates the potential of microwave techniques to unlock new catalytic pathways in organic synthesis (Carden et al., 2019).
Environmental and Physical Chemistry
- Solubility and Thermodynamics Studies : The solubility of derivatives, such as 2,3,4,5-tetrabromothiophene in ethanol and trichloromethane mixtures, was studied to understand their solution thermodynamics. These findings are essential for developing effective crystallization processes in chemical manufacturing and environmental applications (Yang et al., 2014).
Safety and Hazards
When handling “2-(3,4,5-Trifluorophenyl)ethanol”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It is also advised against ingestion and inhalation . In case of accidental release, it should not be released into the environment, and it should be swept up and shoveled into suitable containers for disposal .
properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWRUVISALLMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307211 | |
Record name | 3,4,5-Trifluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trifluorophenyl)ethanol | |
CAS RN |
886761-77-9 | |
Record name | 3,4,5-Trifluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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